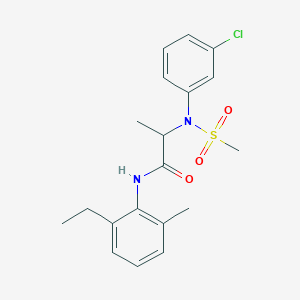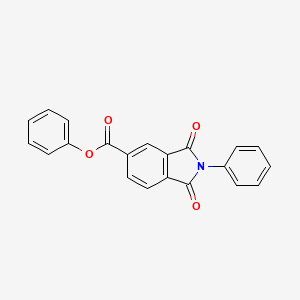![molecular formula C15H9N3O4 B12470445 2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12470445.png)
2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione is a chemical compound known for its unique structure and potential applications in various fields of science. This compound is characterized by the presence of a hydrazinylidene group attached to an indene-dione scaffold, with a nitrophenyl substituent. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
The synthesis of 2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione typically involves the condensation of 4-nitrophenylhydrazine with an appropriate indene-dione precursor. One common method involves the reaction of 4-nitrophenylhydrazine with dehydroacetic acid in ethanol under reflux conditions . The reaction is monitored by spectroscopic techniques such as FT-IR, NMR, and UV-Vis to confirm the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring high yield and purity of the compound.
Analyse Des Réactions Chimiques
2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of nitro-substituted products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential drug candidate due to its bioactive properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit the formation of biofilms by Staphylococcus aureus by targeting the sortase A transpeptidase . This inhibition prevents the bacteria from adhering to surfaces and forming protective biofilms, making the compound a potential adjuvant to conventional antibiotics.
Comparaison Avec Des Composés Similaires
2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione can be compared to other hydrazinylidene derivatives, such as:
2-[(4-nitrophenyl)hydrazinylidene]propanedinitrile: Similar in structure but with different substituents, leading to varied chemical reactivity and applications.
Ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]propanoate: Another derivative with distinct properties and uses in medicinal chemistry. The uniqueness of this compound lies in its indene-dione scaffold, which imparts specific chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C15H9N3O4 |
|---|---|
Poids moléculaire |
295.25 g/mol |
Nom IUPAC |
2-[(4-nitrophenyl)hydrazinylidene]indene-1,3-dione |
InChI |
InChI=1S/C15H9N3O4/c19-14-11-3-1-2-4-12(11)15(20)13(14)17-16-9-5-7-10(8-6-9)18(21)22/h1-8,16H |
Clé InChI |
NIIMSOWSHCRAFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=NNC3=CC=C(C=C3)[N+](=O)[O-])C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B12470373.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470383.png)

![Methyl 6-{[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12470393.png)
![2-({4-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B12470397.png)
![2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide](/img/structure/B12470400.png)


![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12470412.png)

![3-[(1E)-2-phenylethenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B12470429.png)

![2-[2-(4-Nitrophenyl)ethynyl]anthracene](/img/structure/B12470450.png)
